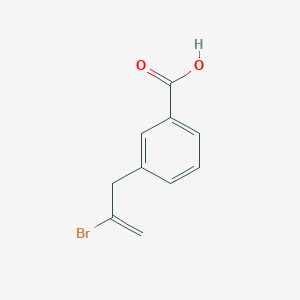

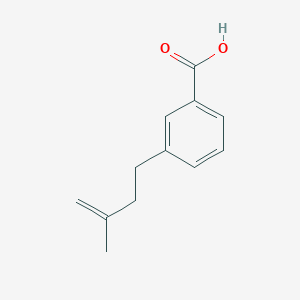

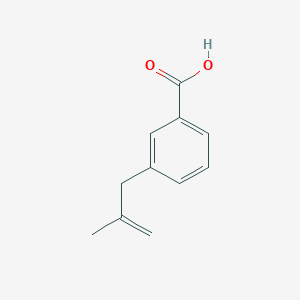

3-(2-Methyl-2-propenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

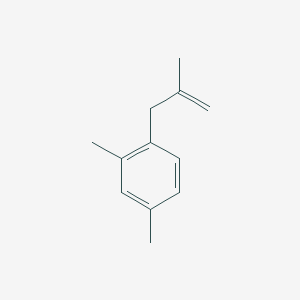

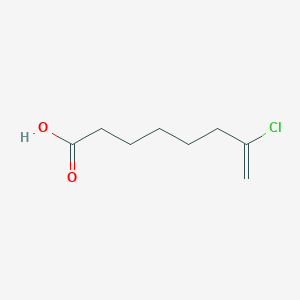

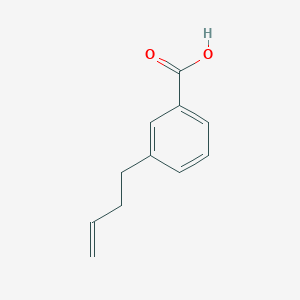

3-(2-Methyl-2-propenyl)benzoic acid, also known as umbelliferone acid, is a colorless or pale yellow crystal powder. It has a molecular weight of 176.22 . It has been the subject of extensive research, owing to its potential applications in various fields such as medicine, cosmetics, and food.

Molecular Structure Analysis

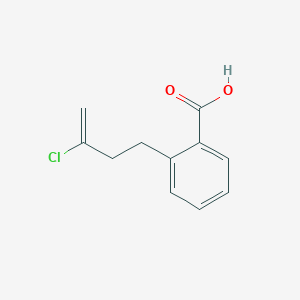

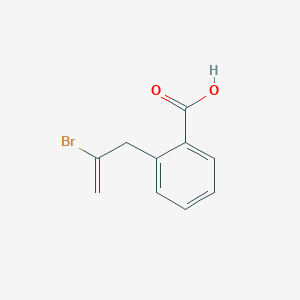

The molecular structure of 3-(2-Methyl-2-propenyl)benzoic acid is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) .

Physical And Chemical Properties Analysis

3-(2-Methyl-2-propenyl)benzoic acid is a white solid . It has a molecular weight of 176.22 . It is sparingly soluble in water, soluble in ethanol and ether, and insoluble in chloroform and benzene.

Aplicaciones Científicas De Investigación

Molecular and Electronic Structure Studies : A study conducted by Hameed, Jalbout, and Trzaskowski (2007) focused on the theoretical investigation of the molecular and electronic structure of a related molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, using density functional theory. This research provides insights into the geometric and electronic properties of such compounds (Hameed, Jalbout, & Trzaskowski, 2007).

Synthesis and Biological Activity : Strickland et al. (1983) reported on the synthesis and biological activity of a series of retinoidal benzoic acid derivatives, including 3-alkyl and 3-alkoxy derivatives. These compounds were evaluated for their ability to induce differentiation in murine and human cells, which is significant for cancer research and treatment (Strickland et al., 1983).

Antimicrobial and Molluscicidal Activity : Research by Orjala et al. (1993) identified new prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves. This study contributes to the understanding of natural compounds with potential therapeutic and agricultural applications (Orjala et al., 1993).

Chemical Synthesis Techniques : Giri et al. (2007) explored the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including benzoic acids. This research is significant for the field of organic synthesis and the development of new chemical methodologies (Giri et al., 2007).

Biosynthesis Studies : El-Mawla, Schmidt, and Beerhues (2001) investigated the role of benzoic acids as precursors in xanthone biosynthesis in cell cultures. Their work contributes to the understanding of metabolic pathways in plants, particularly in the context of stress response and secondary metabolite production (El-Mawla, Schmidt, & Beerhues, 2001).

Plant Stress Tolerance : A study by Senaratna et al. (2004) found that benzoic acid and its derivatives could induce multiple stress tolerance in plants. This research has implications for agriculture and plant biology, particularly in enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

Propiedades

IUPAC Name |

3-(2-methylprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDZECNFLPVYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641265 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-2-propenyl)benzoic acid | |

CAS RN |

732249-38-6 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.